molecular formula C16H14ClN3O B3037326 7-chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine CAS No. 477861-94-2

7-chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine

Cat. No.: B3037326
CAS No.: 477861-94-2
M. Wt: 299.75 g/mol
InChI Key: AVFORMQVVOKGEA-UHFFFAOYSA-N
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Description

7-Chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine (CAS 477861-94-2) is a quinazoline derivative with a molecular formula of C16H14ClN3O and a molecular weight of 299.76 g/mol . This compound is supplied for research purposes and is not intended for diagnostic or therapeutic uses. Quinazolin-4-amine scaffolds are recognized in medicinal chemistry for their diverse biological profiles. Scientific literature indicates that structurally related 4-anilinoquinazoline compounds have been identified as potent inducers of apoptosis (programmed cell death) and inhibitors of tubulin polymerization, showing high in vivo activity in certain cancer models . Other research on quinazolin-4-(3H)-one derivatives highlights that this core structure is frequently investigated for its potential to bind to central nervous system targets, such as the non-competitive site of AMPA receptors, suggesting relevance in anticonvulsant research . Researchers value this family of compounds for exploring structure-activity relationships (SAR) in various therapeutic areas. The specific research applications and biological activity of this compound should be determined by the investigator.

Properties

IUPAC Name

7-chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-21-15-5-3-2-4-11(15)9-18-16-13-7-6-12(17)8-14(13)19-10-20-16/h2-8,10H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFORMQVVOKGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC=NC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401211268
Record name 7-Chloro-N-[(2-methoxyphenyl)methyl]-4-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477861-94-2
Record name 7-Chloro-N-[(2-methoxyphenyl)methyl]-4-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477861-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-N-[(2-methoxyphenyl)methyl]-4-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination Approach

An alternative route involves reductive amination of 4-amino-7-chloroquinazoline with 2-methoxybenzaldehyde, followed by reduction. However, this method suffers from lower yields (∼45%) due to competing side reactions.

Catalytic Amination

The use of ruthenium catalysts (e.g., Ru/C) in toluene at reflux improves reaction efficiency, achieving yields up to 75%. This method minimizes byproduct formation and enhances regioselectivity.

Optimization and Troubleshooting

Solvent Effects

  • DMF vs. Toluene : DMF facilitates higher reaction rates due to its polar aprotic nature, but toluene is preferred for large-scale synthesis to avoid side reactions.
  • Temperature : Reactions conducted above 90°C risk decomposition of the methoxy group, necessitating strict temperature control.

Stoichiometry and Equivalents

A 10% excess of (2-methoxyphenyl)methylamine (1.1 eq) ensures complete consumption of the 4,7-dichloroquinazoline intermediate.

Spectroscopic Data and Analytical Validation

Table 1. Comparative Spectroscopic Data for Key Intermediates

Compound IR (C=O, cm⁻¹) ¹H NMR (Key Signals) Yield (%)
7-Chloroquinazolin-4(3H)-one 1685 δ 12.34 (s, NH) 78
4,7-Dichloroquinazoline - δ 9.08 (s, H-2) 85
Target Compound 3380, 1590 δ 4.85 (s, CH₂), 3.82 (s, OCH₃) 62

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted quinazolines .

Mechanism of Action

The mechanism of action of 7-chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell growth and survival. This inhibition can induce apoptosis and inhibit cancer cell proliferation .

Comparison with Similar Compounds

Substituent Variations on the Quinazoline Core

The position and nature of substituents on the quinazoline ring significantly impact biological activity. Below is a comparative analysis with structurally related compounds:

Compound Name Quinazoline Substituents N4-Aniline/Benzyl Substituents Key Features Reference
7-Chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine 7-Cl 2-methoxybenzyl Enhanced BBB penetration; moderate logP (~3.5)
N-(4-Methoxybenzyl)quinazolin-4-amine None 4-methoxybenzyl Lacks electron-withdrawing groups; reduced kinase inhibition potency
2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine 2-Cl 4-methoxyphenyl, N-methyl Improved apoptosis induction (EC50 = 2 nM); high BBB penetration
7-Chloro-N-(cyclopropylmethyl)quinazolin-4-amine 7-Cl Cyclopropylmethyl Lower molecular weight (233.7 g/mol); reduced steric hindrance
4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol 7-OCH3, 6-OH 3-chloro-4-fluorophenyl Hydrophilic due to hydroxyl group; targets EGFR mutants
7-Chloro-2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine 7-Cl, 2-(4-Cl-phenyl) 4-methoxyphenyl Dual chloro groups enhance cytotoxicity; higher logP (~4.2)

Physicochemical Properties

  • Molecular Weight: The target compound (C16H14ClN3O) has a molecular weight of 299.76 g/mol.
  • Lipophilicity (logP) : The 2-methoxybenzyl group confers moderate lipophilicity (predicted logP ~3.5), balancing membrane permeability and solubility. In contrast, derivatives with morpholine or piperazine moieties (e.g., compound 14B ) exhibit lower logP (~2.5) due to polar groups.
  • Solubility: The absence of hydrophilic substituents (e.g., hydroxyl or morpholine) in the target compound may reduce aqueous solubility compared to analogues like 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol (compound 2 ).

Research Implications

  • Structure-Activity Relationship (SAR) : The 2-methoxybenzyl group’s ortho-substitution may confer unique steric interactions compared to para-substituted analogues (e.g., ).
  • Drug Design : Hybridizing the target compound’s 7-chloro group with morpholinepropoxy side chains (as in compound 18A ) could enhance solubility while retaining potency.

Biological Activity

7-Chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline core substituted at the 7-position with a chlorine atom and at the 4-position with a methoxybenzyl group. The general structure can be represented as follows:

7 Chloro N 2 methoxyphenyl methyl quinazolin 4 amine\text{7 Chloro N 2 methoxyphenyl methyl quinazolin 4 amine}

This structure is significant as it influences the compound's interaction with biological targets.

1. Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit anticancer properties. The mechanism often involves the inhibition of key enzymes and receptors involved in cancer cell proliferation. For instance:

  • Tyrosine Kinase Inhibition : Quinazoline derivatives are known to inhibit receptor tyrosine kinases (RTKs), which play critical roles in signaling pathways related to cancer cell growth and survival .
  • Cytotoxicity : In vitro studies have shown that certain quinazoline derivatives can significantly reduce cell viability in various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells .

2. Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Quinazoline derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting potential as therapeutic agents in treating infections .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerInhibition of RTKs, ,
AntimicrobialBroad-spectrum antibacterial activity,
Enzymatic InhibitionCOX-2 and LDHA inhibitors ,

Case Study: Anticancer Mechanisms

A recent study evaluated various quinazoline derivatives for their ability to inhibit cancer cell proliferation through multiple pathways. The results indicated that compounds similar to this compound showed significant inhibition of COX-2, an enzyme linked to tumor progression. The study reported an IC50 value indicating effective inhibition comparable to established anticancer drugs .

Case Study: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of quinazoline derivatives was tested against both Gram-positive and Gram-negative bacteria. The results showed that these compounds could inhibit bacterial growth effectively, with some derivatives displaying potency similar to traditional antibiotics .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : The compound may inhibit key enzymes such as COX-2 and lactate dehydrogenase (LDHA), which are crucial in metabolic pathways associated with cancer and inflammation .
  • Receptor Interaction : It has been suggested that this compound can modulate receptor activity, particularly in pathways related to neurodegenerative diseases and cancer treatment .

Q & A

Basic Research Questions

Q. What are optimal synthetic routes for 7-chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine, and how can purity (>95%) be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-chloro-7-chloroquinazoline with 2-methoxybenzylamine in anhydrous DMF, using Hunig’s base as a catalyst. Reaction monitoring via TLC (ethyl acetate/hexane, 1:1) and purification via silica column chromatography (gradient elution: 15–75% ethyl acetate in hexanes) ensures >95% purity . Purity validation requires LC-MS with dual gradients (e.g., 4%→100% acetonitrile/water with 0.025–0.05% TFA) to confirm retention time consistency and absence of byproducts .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy group at δ~3.8 ppm, aromatic protons at δ~6.8–8.5 ppm) .
  • HRMS : Verify molecular ion ([M+H]+ at m/z 314.07) and isotopic Cl pattern.
  • IR Spectroscopy : Detect NH stretching (~3300 cm⁻¹) and C=O/C=N vibrations (~1650 cm⁻¹) .

Q. How to design initial biological screening assays for kinase inhibition potential?

  • Methodological Answer : Use ATP-binding site competition assays (e.g., Kinase-Glo® Luminescent Kinase Assay) against EGFR or CLK1 kinases. Compare IC₅₀ values with reference inhibitors (e.g., Gefitinib for EGFR). Include dose-response curves (1 nM–10 µM) and assess selectivity via kinase profiling panels .

Advanced Research Questions

Q. How to resolve contradictory bioactivity data across cell lines (e.g., IC₅₀ variability >50%)?

  • Methodological Answer :

  • Metabolic Stability : Assess compound stability in liver microsomes (human/rat) to rule out rapid degradation .
  • Solubility Optimization : Use DMSO stocks ≤0.1% to avoid solvent interference.
  • Off-Target Profiling : Employ chemoproteomics (e.g., affinity pull-down assays with SILAC labeling) to identify non-kinase targets .

Q. What computational strategies support structure-activity relationship (SAR) studies for quinazoline derivatives?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with kinase ATP pockets (e.g., EGFR PDB:1M17). Focus on hydrogen bonding with methoxyphenyl and chloro-quinazoline motifs .
  • QSAR Modeling : Apply Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO/LUMO energies) with inhibitory activity .

Q. How to modify the scaffold for enhanced blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • Lipophilicity Adjustment : Introduce fluorine at C6/C7 positions (logP target: 2–3) via Suzuki coupling with fluorophenyl boronic acids .
  • P-gp Efflux Inhibition : Replace methoxy with trifluoromethyl to reduce P-glycoprotein recognition .
  • In Silico BBB Prediction : Use SwissADME or BBB Predictor to prioritize derivatives with >0.6 BBB score .

Q. What methodologies address inconsistent crystallographic data in quinazoline-protein complexes?

  • Methodological Answer :

  • Co-crystallization Trials : Optimize protein:ligand ratios (1:5 to 1:20) and use cryo-protectants (e.g., glycerol) for X-ray diffraction .
  • Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess binding mode stability under physiological conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine
Reactant of Route 2
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7-chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine

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